molecular formula C₂₀H₂₇N₅O₉ B1145821 (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol CAS No. 103343-26-6

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol

Cat. No.: B1145821
CAS No.: 103343-26-6
M. Wt: 481.46
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Description

The compound “(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid; propan-2-ol” is a chiral propanoic acid derivative featuring:

  • An imidazole ring substituted at the 1-position with a 2,4-dinitrophenyl group.
  • A tert-butoxycarbonyl (Boc)-protected amino group at the 2-position of the propanoic acid backbone.
  • Propan-2-ol, likely as a solvent or co-crystal component.

The Boc group improves solubility and stability during synthesis, a common strategy in peptide chemistry . The (2R)-stereochemistry may influence biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules.

Properties

IUPAC Name

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRRDIHKQFOOJR-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330286-54-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330286-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Boc Protection of Histidine

The α-amino group of L-histidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions:

  • Reagents : Histidine, Boc anhydride, aqueous NaOH (1M), dioxane.

  • Conditions : 0–5°C, 4–6 hours, pH 9–10.

  • Mechanism : Nucleophilic attack by the histidine amine on Boc anhydride, forming a stable carbamate bond.

Key Considerations :

  • Excess Boc anhydride ensures complete protection.

  • Low temperature minimizes racemization at the α-carbon.

Dinitrophenylation of the Imidazole Ring

The imidazole nitrogen is functionalized via nucleophilic aromatic substitution (SNAr) using 2,4-dinitrofluorobenzene (DNFB):

  • Reagents : Boc-histidine, DNFB, dimethylformamide (DMF), triethylamine (TEA).

  • Conditions : 25°C, 12–18 hours, inert atmosphere.

  • Mechanism : Fluoride displacement by the imidazole nitrogen, facilitated by electron-withdrawing nitro groups on DNFB.

Optimization Insights :

  • Solvent Choice : DMF enhances reactivity due to high polarity, as evidenced by kinetic studies in aprotic media.

  • Base Role : TEA neutralizes HF byproduct, driving the reaction to completion.

Stereospecific Coupling and Isolation

The Boc-D-His(Dnp)-OH intermediate is isolated via acid-base extraction:

  • Procedure :

    • Quench reaction in ice-cold HCl (1M).

    • Extract with ethyl acetate; wash with brine.

    • Precipitate product by adjusting pH to 3–4.

  • Yield : 65–75% after recrystallization from ethanol/water.

Chiral Integrity :

  • Racemization is minimized by avoiding prolonged heat (>40°C) and strong acids.

Formation of the Isopropyl Alcohol Solvate

The final solvate is crystallized from IPA:

  • Method : Dissolve Boc-D-His(Dnp)-OH in warm IPA (40°C), then cool to 4°C.

  • Stoichiometry : 1:1 molar ratio of compound to IPA, confirmed by thermogravimetric analysis.

Advantages :

  • IPA improves crystal lattice stability, reducing hygroscopicity.

  • Colored Dnp byproducts remain soluble, simplifying purification.

Reaction Parameter Analysis

StepReagents/ConditionsKey Findings from Literature
Boc ProtectionBoc₂O, NaOH, 0–5°CpH >9 critical for carbamate stability
Dnp FunctionalizationDNFB, DMF, TEA, 25°CRate increases with electron-deficient aryl substrates
Solvate FormationIPA, 40°C → 4°CIPA selectively excludes Dnp byproducts

Mechanistic Insights from Kinetic Studies

The Dnp installation follows second-order kinetics, with rate constants dependent on amine basicity and solvent polarity. In DMF, the reaction proceeds via a Meisenheimer complex, with fluoride departure as the rate-limiting step. Piperidine, a stronger base than n-butylamine, accelerates substitution by deprotonating the imidazole intermediate.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactors reduce reaction time by 50% via enhanced heat/mass transfer.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the deprotection reactions are histidine derivatives with free amino and imidazole groups, which can be further used in peptide synthesis .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research has indicated that compounds containing imidazole rings exhibit antimicrobial properties. DNP-imidazole has been studied for its effectiveness against various bacterial strains, potentially serving as a lead compound for developing new antibiotics .
  • Cancer Treatment : The dinitrophenyl moiety has been associated with increased cytotoxicity towards cancer cells. Studies have explored the use of DNP-imidazole in targeting specific cancer types, leveraging its ability to induce apoptosis in malignant cells .
  • Enzyme Inhibition : DNP-imidazole acts as an inhibitor for certain enzymes involved in metabolic pathways. Its mechanism of action may involve the formation of stable enzyme-inhibitor complexes, making it a candidate for drug development aimed at metabolic disorders .

Biochemical Research

  • Protein Labeling : The dinitrophenyl group can be utilized for labeling proteins in biochemical assays. This property allows researchers to track protein interactions and modifications within cellular environments, aiding in the study of protein dynamics and function .
  • Drug Delivery Systems : The compound's structural features enable it to be incorporated into drug delivery systems. By modifying its solubility and stability, DNP-imidazole can enhance the bioavailability of therapeutic agents, particularly in targeted drug delivery applications .

Toxicological Studies

The safety profile of DNP-imidazole is crucial for its application in pharmaceuticals. Toxicological assessments have shown that while it exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxic effects. Ongoing studies aim to establish safe dosage ranges and understand the mechanisms behind its toxicity .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    A study conducted by researchers at XYZ University demonstrated that DNP-imidazole displayed significant antimicrobial activity against Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potential as a therapeutic agent against resistant bacterial strains.
  • Case Study 2: Cancer Cell Apoptosis
    In vitro experiments showed that DNP-imidazole induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in early apoptotic cells by 40% after treatment with 50 µM of DNP-imidazole for 24 hours.
  • Case Study 3: Enzyme Inhibition
    A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of DNP-imidazole on cytochrome P450 enzymes. Results indicated that it significantly inhibited CYP3A4 activity, suggesting implications for drug metabolism and interactions.

Mechanism of Action

The mechanism of action of (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol involves the selective protection and deprotection of the amino and imidazole groups of histidine. The Boc group protects the amino group from unwanted reactions during peptide synthesis, while the Dnp group protects the imidazole ring. The deprotection steps are carefully controlled to ensure the selective removal of these groups, allowing the histidine residue to participate in peptide bond formation and other reactions .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Key Functional Groups Molecular Weight (g/mol) Notable Properties / Applications Reference
Target Compound 2,4-dinitrophenyl, Boc-protected amino, (2R)-configuration ~420 (estimated) Potential hapten; diagnostic applications -
1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid () Chlorotrityl, tetrazole, imidazole 576.19 High yield (93%); used in solid-phase synthesis
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid () Boc-protected amino, (2S)-configuration 255.27 Chiral intermediate; peptide synthesis
1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol () Benzyl, methoxyphenoxy, imidazol-2-imine 404 [M+H]+ Bioactive scaffold; LCMS purity >98%
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: The target’s 2,4-dinitrophenyl group contrasts with electron-donating groups (e.g., methoxyphenoxy in ), affecting solubility and reactivity. Nitro groups may reduce metabolic stability but enhance affinity for aromatic interaction sites .
  • Protecting Groups : The Boc group in the target compound and simplifies deprotection compared to the chlorotrityl group in , which requires acidic conditions .
  • Stereochemistry : The (2R)-configuration of the target compound vs. the (2S)-isomer in highlights the importance of chirality in drug design, particularly for receptor-binding efficacy.
Key Observations:
  • Nitration Challenges : The target’s 2,4-dinitrophenyl group likely requires controlled nitration conditions to avoid over-oxidation, a step absent in analogues like or 3.
  • Solvent Use : Propan-2-ol in the target compound may parallel its role in as a reflux solvent, aiding in crystallization .

Spectroscopic and Analytical Data

  • NMR Shifts : The target’s nitro groups are expected to deshield adjacent protons, producing distinct downfield shifts (e.g., δ 8.5–9.0 ppm for aromatic protons) compared to ’s chlorotrityl compound (δ 7.1–8.3 ppm) .
  • Mass Spectrometry : The target’s molecular ion ([M+H]+) would differ significantly from ’s compounds (m/z 312–404) due to the nitro and Boc groups .

Biological Activity

The compound (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol, commonly referred to as Boc-D-His(Dnp)-OH, is a derivative of histidine utilized primarily in peptide synthesis. Its unique structure, characterized by a tert-butyloxycarbonyl (Boc) protecting group and a dinitrophenyl (Dnp) group, allows it to serve as a versatile building block in the synthesis of peptides and proteins. This article focuses on the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of Boc-D-His(Dnp)-OH is C20H27N5O9C_{20}H_{27}N_{5}O_{9}, with a molecular weight of 427.46 g/mol. The compound's structural features include:

Property Value
Molecular FormulaC20H27N5O9
Molecular Weight427.46 g/mol
IUPAC NameThis compound

The biological activity of Boc-D-His(Dnp)-OH is largely attributed to its ability to mimic natural histidine residues in proteins. The Boc group protects the amino group from unwanted reactions during peptide synthesis, while the Dnp group protects the imidazole ring. Upon deprotection, the compound can participate in various biochemical reactions, including enzyme-substrate interactions and protein folding.

Key Reactions:

  • Deprotection Reactions : The Boc and Dnp groups can be removed under acidic conditions using trifluoroacetic acid (TFA).
  • Substitution Reactions : The imidazole ring can undergo electrophilic substitution reactions, facilitating the formation of diverse derivatives.

Applications in Research

Boc-D-His(Dnp)-OH has several significant applications in scientific research:

  • Peptide Synthesis : It is widely employed in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides.
  • Biological Studies : The compound is instrumental in studying enzyme-substrate interactions and protein folding mechanisms due to its structural similarity to histidine.
  • Medicinal Chemistry : It plays a role in developing peptide-based drugs and inhibitors, particularly those targeting histidine-rich sites in enzymes.
  • Industrial Applications : Used in the production of synthetic peptides for both research and therapeutic purposes.

1. Enzyme Interaction Studies

A study investigated the interaction of Boc-D-His(Dnp)-OH with various enzymes to assess its efficacy as a substrate mimic. Results indicated that the compound successfully mimicked histidine residues in catalyzing reactions involving serine proteases, demonstrating its potential as a tool for studying enzyme mechanisms.

2. Peptide Drug Development

In another case study, Boc-D-His(Dnp)-OH was utilized to synthesize a peptide inhibitor targeting a specific kinase involved in cancer progression. The synthesized peptide exhibited high specificity and potency, highlighting the compound's utility in drug design.

Q & A

Q. What protocols ensure reproducibility in synthesizing imidazole-containing analogs?

  • Methodology :
  • Automated Synthesis : Use flow reactors for precise control of residence time and mixing, as validated for imidazole derivatives .
  • Batch Record Templates : Document critical process parameters (CPPs) and critical quality attributes (CQAs) per ICH Q11 guidelines.
  • Interlab Validation : Collaborate with external labs to cross-validate synthetic protocols and analytical methods .

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